N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 865285-48-9
VCID: VC5425045
InChI: InChI=1S/C15H16FN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
SMILES: C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Molecular Formula: C15H16FN3O2
Molecular Weight: 289.31

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

CAS No.: 865285-48-9

Cat. No.: VC5425045

Molecular Formula: C15H16FN3O2

Molecular Weight: 289.31

* For research use only. Not for human or veterinary use.

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide - 865285-48-9

Specification

CAS No. 865285-48-9
Molecular Formula C15H16FN3O2
Molecular Weight 289.31
IUPAC Name N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Standard InChI InChI=1S/C15H16FN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
Standard InChI Key LUZYEBDOOYHRKI-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the 1,3,4-oxadiazole family, characterized by a five-membered aromatic ring containing two nitrogen and one oxygen atom. Key structural components include:

  • 1,3,4-Oxadiazole ring: Imparts metabolic stability and facilitates π-π stacking interactions with biological targets .

  • 4-Fluorophenyl group: Enhances lipophilicity and influences binding affinity through halogen bonding .

  • Cyclohexanecarboxamide: A conformationally flexible moiety that improves solubility and modulates pharmacokinetics .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₅H₁₅FN₃O₂
Molecular Weight304.30 g/mol
logP~4.6 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis typically involves:

  • Oxadiazole Formation: Cyclocondensation of a thioamide intermediate with hydrazine derivatives under acidic conditions .

  • Amidation: Coupling the oxadiazole intermediate with cyclohexanecarbonyl chloride using NaH in dimethylformamide .

Key Reaction Conditions:

  • Temperature: 60°C for 12 hours .

  • Purification: Flash chromatography (cyclohexane/ethyl acetate gradient) .

Physicochemical Profile

  • Solubility: Low aqueous solubility (logSw ≈ -4.6) , necessitating formulation with co-solvents.

  • Stability: Resists hydrolysis at physiological pH due to the oxadiazole ring’s aromaticity .

  • Stereochemistry: Achiral configuration, simplifying synthetic scalability .

Biological Activity and Mechanisms

Antiproliferative Effects

Analogous compounds (e.g., N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)cyclohexanecarboxamide) exhibit:

  • IC₅₀ Values: 8.2 µM (HCT-116 colorectal carcinoma) and 12.4 µM (HeLa cervical adenocarcinoma) .

  • Selectivity: Higher toxicity toward cancer cells vs. non-malignant fibroblasts .

Enzyme Inhibition

  • Topoisomerase I Inhibition: Docking studies suggest intercalation into DNA-topoisomerase I complexes, preventing religation of DNA strands .

  • Structure-Activity Relationship (SAR): Fluorine at the phenyl para position enhances enzyme binding via hydrophobic interactions .

Table 2: Biological Data for Analogous Compounds

CompoundTarget Enzyme IC₅₀Cell Line ActivitySource
N-(4-(4-chlorophenyl)-oxadiazol-3-yl)1.8 µM (Topo I)HCT-116: 8.2 µM
5-(4-fluorophenyl)-oxadiazole derivatives2.3 µM (Topo I)HeLa: 12.4 µM

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